![molecular formula C11H6F4O2 B5515266 2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one CAS No. 242460-36-2](/img/structure/B5515266.png)
2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one
Overview
Description
2-(1,1,2,2-Tetrafluoroethyl)-4H-chromen-4-one is a compound with potential applications in various scientific fields. It belongs to a broader class of compounds known as chromen-4-ones or coumarins, which are of significant interest due to their diverse biological activities and applications in organic synthesis.
Synthesis Analysis
Several methods have been developed for synthesizing related compounds, such as 2-(trifluoromethyl)-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one derivatives, through one-pot multi-component reactions involving aldehydes, 1,3-cyclohexanedione, and trifluoromethyl-containing heterocycles (Song et al., 2008). Additionally, synthesis strategies for 3-((trifluoromethyl)thio)-4H-chromen-4-one involve the use of AgSCF3 and trichloroisocyanuric acid to generate active electrophilic trifluoromethylthio species (Xiang & Yang, 2014).
Molecular Structure Analysis
The molecular structure of these compounds often includes a chromen-4-one core, which is a common feature in many biologically active natural products. This core can be functionalized at various positions to yield compounds with high structural complexity (Izquierdo et al., 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, such as nucleophilic addition and cyclization. For example, 2-trifluoromethylchromones can undergo regioselective nucleophilic trifluoromethylation (Sosnovskikh et al., 2003). The presence of the trifluoromethyl group can enhance the biological activity of these compounds compared to their non-fluorinated analogues.
Scientific Research Applications
Synthesis and Chemical Properties
Research has led to the development of various synthetic strategies and chemical properties of compounds related to 2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one. For instance, Xiang and Yang (2014) described a facile and efficient synthetic strategy to create 3-((trifluoromethyl)thio)-4H-chromen-4-one, showcasing the potential for chemical modification and functionalization of such compounds (Xiang & Yang, 2014). Additionally, studies by Zhou et al. (2013) and Dekamin et al. (2013) have developed novel synthesis methods for various 4H-chromene derivatives, indicating the versatility and potential applications in pharmaceutical and biomedical research (Zhou et al., 2013); (Dekamin et al., 2013).
Potential Applications in Biomedicine
The synthesis of biologically intriguing structures from chromene derivatives suggests broad applications in biomedical-program structures. The work of Zhou et al. (2013) highlights the potential for these compounds to be used in the creation of novel drug molecules and therapeutic agents (Zhou et al., 2013).
Eco-Friendly and Sustainable Approaches
Recent research has focused on developing eco-friendly and sustainable methods for synthesizing 4H-chromen-4-one derivatives. Brahmachari and Nurjamal (2017) reported a catalyst-free synthesis of various 4H-chromene derivatives, emphasizing the environmental benefits and sustainable aspects of these methods (Brahmachari & Nurjamal, 2017).
Advanced Applications and Technology Integration
The versatility of 4H-chromen-4-one derivatives is further demonstrated in advanced applications like nanotechnology. Maleki et al. (2017) used these derivatives in the electrosynthesis of silver nanoparticles, showcasing their potential in nanotechnology and materials science (Maleki et al., 2017).
properties
IUPAC Name |
2-(1,1,2,2-tetrafluoroethyl)chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4O2/c12-10(13)11(14,15)9-5-7(16)6-3-1-2-4-8(6)17-9/h1-5,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQQRWHFBLKMAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(C(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301227414 | |
Record name | 2-(1,1,2,2-Tetrafluoroethyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301227414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1,2,2-Tetrafluoroethyl)chromone | |
CAS RN |
242460-36-2 | |
Record name | 2-(1,1,2,2-Tetrafluoroethyl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=242460-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,1,2,2-Tetrafluoroethyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301227414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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